molecular formula C15H22N6O B14131759 3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine CAS No. 89292-41-1

3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine

Cat. No.: B14131759
CAS No.: 89292-41-1
M. Wt: 302.37 g/mol
InChI Key: XTSPGKIRXIBFMZ-UHFFFAOYSA-N
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Description

3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a piperazine ring, and a phenoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine typically involves multi-step organic reactions. One common method includes the reaction of 1-(3-phenoxypropyl)piperazine with 3-amino-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The mixture is heated to facilitate the reaction, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2 in an acidic medium or KMnO4 in a basic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various physiological effects, such as inhibition of microbial growth or modulation of neurotransmitter activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine is unique due to its combination of a triazole ring, piperazine ring, and phenoxypropyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

89292-41-1

Molecular Formula

C15H22N6O

Molecular Weight

302.37 g/mol

IUPAC Name

3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C15H22N6O/c16-14-17-15(19-18-14)21-10-8-20(9-11-21)7-4-12-22-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H3,16,17,18,19)

InChI Key

XTSPGKIRXIBFMZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCOC2=CC=CC=C2)C3=NNC(=N3)N

Origin of Product

United States

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